

Technical Verification Guide: UV-Vis Characterization of N-(2-chlorophenyl)-4- hydroxybenzamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-chlorophenyl)-4-hydroxybenzamide
CAS No.:	62639-20-7
Cat. No.:	B3024568

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Executive Summary & Compound Identity

N-(2-chlorophenyl)-4-hydroxybenzamide is a structural hybrid comprising a 4-hydroxybenzoyl moiety and a 2-chloroaniline moiety. Its UV-Vis absorption profile is governed by two interacting chromophores: the phenolic ring (electron donor) and the amide-linked chlorophenyl ring (electron acceptor/steric modulator).

Unlike simple benzamides, the ortho-chloro substitution on the aniline ring induces a steric twist, partially decoupling the

-system. This results in a distinct spectral signature compared to its para-chloro isomers.

Property	Specification
Chemical Formula	
Molecular Weight	247.68 g/mol
Chromophores	Phenolic (Band II), Benzanilide Conjugation (Band I)
Key Diagnostic	Bathochromic Shift (+30–40 nm) upon deprotonation (pH > 10)

Predicted Spectral Performance Standards

Based on structure-activity relationships (SAR) of 4-hydroxybenzanilides and 2'-chloro-4-methoxybenzanilide analogs.

The following values serve as the Target Acceptance Criteria for your verification experiments.

Table 1: UV-Vis Absorption Maxima () Targets

Solvent System	(Primary)	(Secondary)	(Molar Absorptivity)	Transition Type
Methanol (Neutral)	282 ± 3 nm	235 ± 5 nm	~16,000	(CT)
Acetonitrile	280 ± 3 nm	232 ± 5 nm	~18,000	
0.1 N NaOH (aq)	320 ± 5 nm	245 ± 5 nm	> 20,000	(Phenolate)

“

Critical Insight: The shift from ~282 nm to ~320 nm upon adding NaOH is the definitive identity test. It confirms the presence of the free phenolic hydroxyl group. If this shift is absent, your product may be capped (e.g., methoxy derivative) or degraded.

Experimental Protocol: Self-Validating Workflow

Objective: Determine

and verify compound identity using the "Alkaline Shift" method.

Reagents & Equipment[2][3]

- Solvent: Methanol (HPLC Grade, Cutoff < 205 nm).
- Base: 1.0 N NaOH (aqueous).
- Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 2 nm).
- Cuvettes: Quartz, 10 mm path length (Matched pair).

Step-by-Step Methodology

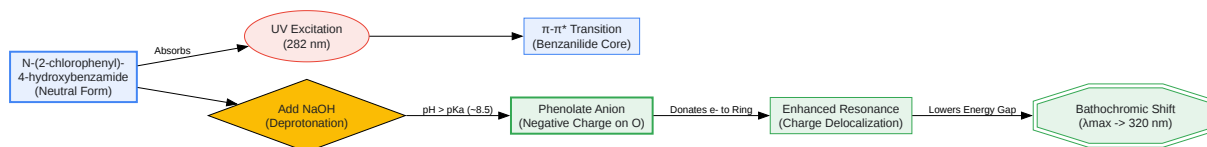
- Stock Preparation:
 - Weigh 2.5 mg of **N-(2-chlorophenyl)-4-hydroxybenzamide**.
 - Dissolve in 100 mL Methanol.
 - Concentration: ~100 M (Stock A).
- Working Standard (Neutral):

- Dilute 10 mL of Stock A to 100 mL with Methanol.
- Final Conc: ~10 M.
- Scan: 200–400 nm vs. Methanol blank.
- Criteria: Observe single broad band centered at 282 nm.
- Identity Verification (Alkaline Shift):
 - To 3 mL of the Working Standard in the cuvette, add 50 L of 1.0 N NaOH.
 - Invert to mix (Wait 30 seconds).
 - Scan: 200–400 nm.
 - Criteria: The peak at 282 nm must disappear/diminish, and a new intense peak must appear at 315–325 nm.
- Purity Check (Derivative Spectroscopy):
 - Calculate the 1st Derivative () of the neutral spectrum.
 - Criteria: Zero-crossing points should align with literature . Noise at >350 nm indicates particulate scattering.

Visualization of Mechanisms & Workflow

Diagram 1: Electronic Transition & Alkaline Shift Mechanism

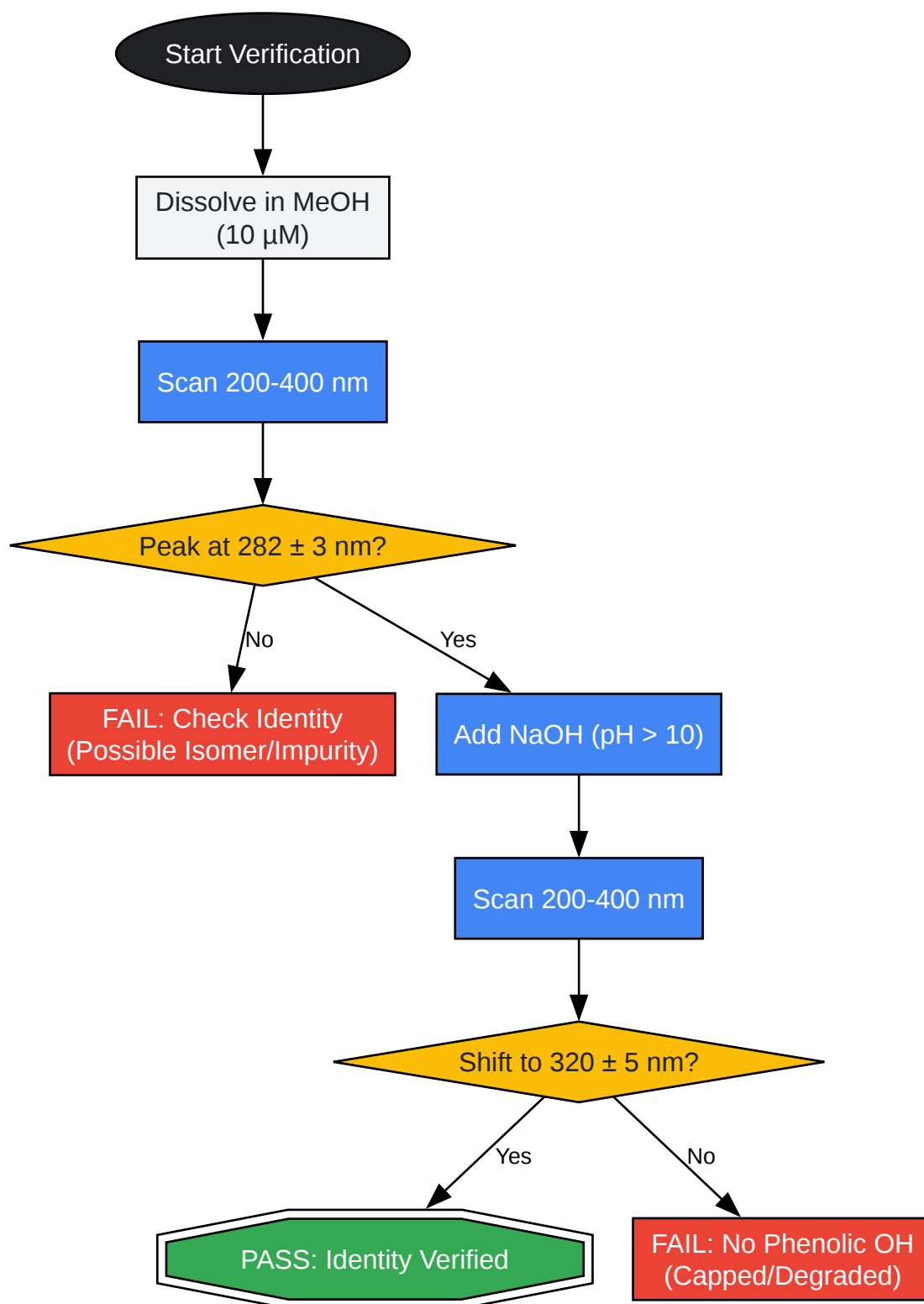
This diagram illustrates why the spectral shift occurs, providing the "Why" behind the protocol.



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Caption: Mechanism of the diagnostic bathochromic shift. Deprotonation creates a phenolate anion, extending conjugation and lowering the energy required for excitation.

Diagram 2: Verification Workflow Decision Tree



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Caption: Step-by-step decision tree for verifying **N-(2-chlorophenyl)-4-hydroxybenzamide** using UV-Vis spectroscopy.

Comparative Analysis: Why This Product?

When selecting a standard or synthesizing this compound, it is crucial to distinguish it from common impurities or analogs.

Compound	(MeOH)	Distinguishing Feature
N-(2-chlorophenyl)-4-hydroxybenzamide	282 nm	Strong Alkaline Shift (+40 nm)
4-Hydroxybenzoic Acid (Precursor)	255 nm	Lower , different HPLC retention.
2-Chloroaniline (Precursor)	235, 285 nm	Amine odor, no alkaline shift to 320 nm.
4-Methoxy Analog (Capped)	284 nm	NO Alkaline Shift (remains ~284 nm).

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